2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-1-(1-methyl-1H-pyrrol-2-yl)-2-oxoethanone
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Overview
Description
2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-1-(1-methyl-1H-pyrrol-2-yl)-2-oxoethanone is a useful research compound. Its molecular formula is C15H18N4O2 and its molecular weight is 286.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 286.14297583 g/mol and the complexity rating of the compound is 415. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
The chemical compound is related to imidazopyridine derivatives, which are known for their versatile applications in medicinal chemistry and drug discovery. Imidazopyridines, such as the related compounds synthesized in the studies below, exhibit a broad range of biological activities, making them valuable scaffolds for drug development.
New Methods for Preparation : Lifshits, Ostapchuk, and Brel (2015) developed a new method for preparing imidazo[1,2-a]pyridine derivatives, which are structurally related to the compound . Their approach offers a more efficient synthesis route, highlighting the ongoing research into improving the synthesis of such complex molecules A. Lifshits, P. N. Ostapchuk, V. K. Brel, 2015.
Novel Synthesis Techniques : Volpi et al. (2017) reported the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, demonstrating the utility of these compounds in developing luminescent materials. This research signifies the potential of imidazopyridine derivatives in applications beyond pharmaceuticals, such as in materials science G. Volpi, G. Magnano, Iacopo Benesperi, et al., 2017.
Advances in Synthesis Methods : Cao et al. (2014) introduced a novel metal-free synthesis approach for imidazo[1,2-a]pyridines, emphasizing the importance of developing environmentally friendly and efficient synthesis methods for such compounds. This study reflects the broader trend in chemical synthesis towards greener and more sustainable practices H. Cao, Xiaohang Liu, Limin Zhao, et al., 2014.
Applications in Drug Discovery
The structural features of imidazopyridine derivatives, closely related to the compound , have been extensively explored for their pharmacological properties, leading to potential therapeutic applications.
Antagonistic Properties : A study by Shim et al. (2002) on a compound structurally similar to the one , revealed its potent antagonistic activity at the CB1 cannabinoid receptor. This research underscores the potential therapeutic applications of imidazopyridine derivatives in conditions modulated by the endocannabinoid system J. Shim, W. Welsh, Etienne A. Cartier, et al., 2002.
Anticancer Activity : Kumar et al. (2013) evaluated the anticancer activity of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives, highlighting the potential of imidazopyridine-related compounds in cancer therapy. The study provides insights into the structural features that may contribute to the anticancer activity of these compounds Sandeep Kumar, Nikhil Kumar, P. Roy, S. Sondhi, 2013.
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-[3-(1H-imidazol-2-yl)piperidin-1-yl]-2-(1-methylpyrrol-2-yl)ethane-1,2-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-18-8-3-5-12(18)13(20)15(21)19-9-2-4-11(10-19)14-16-6-7-17-14/h3,5-8,11H,2,4,9-10H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMPAPYXQXDTOMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)C(=O)N2CCCC(C2)C3=NC=CN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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